molecular formula C13H9F3N2OS B11671306 N'-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide

N'-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11671306
M. Wt: 298.29 g/mol
InChI Key: WUZLARIANLIRCO-CAOOACKPSA-N
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Description

N’-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a benzylidene moiety, which is further linked to a thiophenecarbohydrazide structure. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-(trifluoromethyl)benzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product. The reaction can be represented as follows:

4-(Trifluoromethyl)benzaldehyde+2-thiophenecarbohydrazideN’-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide\text{4-(Trifluoromethyl)benzaldehyde} + \text{2-thiophenecarbohydrazide} \rightarrow \text{N'-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide} 4-(Trifluoromethyl)benzaldehyde+2-thiophenecarbohydrazide→N’-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylbenzyl)-N-(4-(Trifluoromethyl)benzylidene)-1-piperazinamine
  • 4-(Trifluoromethyl)benzylamine

Uniqueness

N’-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide is unique due to the presence of both the trifluoromethyl group and the thiophenecarbohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophenecarbohydrazide structure provides a versatile platform for further chemical modifications.

Properties

Molecular Formula

C13H9F3N2OS

Molecular Weight

298.29 g/mol

IUPAC Name

N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H9F3N2OS/c14-13(15,16)10-5-3-9(4-6-10)8-17-18-12(19)11-2-1-7-20-11/h1-8H,(H,18,19)/b17-8+

InChI Key

WUZLARIANLIRCO-CAOOACKPSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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